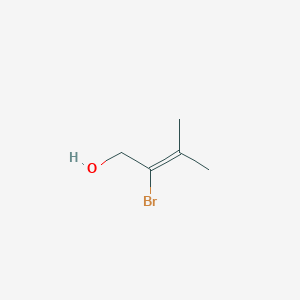

2-Bromo-3-methylbut-2-en-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCRAWYWIQETDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CO)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Methylbut 2 En 1 Ol

Regioselective and Stereoselective Synthesis of 2-Bromo-3-methylbut-2-en-1-ol

The selective introduction of a bromine atom at the C2 position of the 3-methylbut-2-en-1-ol (prenol) backbone, while controlling the stereochemistry of the resulting double bond, presents a significant synthetic challenge.

Optimized Bromination Reactions of 3-Methylbut-2-en-1-ol

The direct bromination of 3-methylbut-2-en-1-ol can lead to a mixture of products due to the presence of multiple reactive sites, including the double bond and the allylic protons. Traditional brominating agents like elemental bromine often result in addition reactions across the double bond. A common reagent for allylic bromination is N-bromosuccinimide (NBS), which can provide a low concentration of bromine, favoring radical substitution over addition. masterorganicchemistry.commasterorganicchemistry.com

The regioselectivity of the bromination of allylic alcohols like 3-methylbut-2-en-1-ol is influenced by the reaction mechanism. Radical mechanisms, often initiated by light or radical initiators, can lead to the abstraction of an allylic hydrogen, forming a resonance-stabilized allylic radical. chemistrysteps.com This radical can then react with a bromine source. However, the formation of a resonance-stabilized intermediate can lead to the formation of constitutional isomers. chemistrysteps.com For instance, in the case of 3-methylbut-2-en-1-ol, radical abstraction of a C4 proton would lead to a primary allylic radical, which is in resonance with a more stable tertiary radical. Subsequent reaction with bromine could potentially yield both 4-bromo-3-methylbut-2-en-1-ol (B6159237) and this compound.

Ionic mechanisms, on the other hand, can also be at play. For example, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid proceeds via an S(_N)1 mechanism, involving a tertiary carbocation that is in resonance with a primary allylic carbocation, leading to the formation of 1-bromo-3-methylbut-2-ene. stackexchange.com This highlights the potential for rearrangements and the formation of multiple products.

To achieve the desired regioselectivity for the synthesis of this compound, careful optimization of reaction conditions, including the choice of brominating agent, solvent, temperature, and the use of additives, is crucial. The use of NBS in a non-polar solvent like carbon tetrachloride is a standard condition for allylic bromination. libretexts.org

Table 1: Potential Bromination Reactions of 3-Methylbut-2-en-1-ol and Potential Products

| Brominating Agent | Initiator/Conditions | Potential Mechanism | Expected Major Product(s) |

| Br₂ | Dark, low temperature | Electrophilic Addition | 2,3-Dibromo-3-methylbutan-1-ol |

| NBS | Light (hν) or AIBN | Radical | Mixture of this compound and 4-Bromo-3-methylbut-2-en-1-ol |

| HBr | Protic solvent | Ionic (S(_N)1') | Potential for rearranged products like 1-Bromo-3-methylbut-2-ene |

Stereochemical Control in the Formation of this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemical outcome of the synthesis is a critical aspect. The stereochemistry of the product in radical-mediated allylic brominations can be difficult to control, often leading to a mixture of isomers.

The geometry of the intermediate allylic radical and the approach of the bromine radical will determine the stereochemistry of the final product. For trisubstituted alkenes, achieving high stereoselectivity can be challenging.

Exploration of Novel Catalytic Systems in this compound Synthesis

To overcome the limitations of traditional methods, researchers have been exploring novel catalytic systems to improve the selectivity and efficiency of the synthesis of this compound.

Metal-Catalyzed Approaches to Allylic Bromination

Transition metal catalysis offers powerful tools for selective C-H functionalization, including allylic bromination. Palladium and copper are among the metals that have been extensively studied for allylic functionalization reactions.

Palladium-catalyzed allylic C-H activation is a well-established field, though its application to direct bromination of allylic alcohols like 3-methylbut-2-en-1-ol is not extensively documented in the readily available literature. Palladium(II) catalysts can facilitate the electrophilic cleavage of an allylic C-H bond, forming a π-allylpalladium intermediate. mdpi.com Subsequent reaction with a bromide source could, in principle, yield the desired product. The regioselectivity of such reactions is often influenced by the ligands on the palladium center and the nature of the oxidant used to regenerate the active Pd(II) catalyst. mdpi.com

Copper-catalyzed allylic substitutions are known for their unique regioselectivity, often favoring the γ-substituted product. wikipedia.org These reactions typically involve the coordination of a Cu(I) species to the olefin, followed by oxidative addition. wikipedia.org The application of copper catalysts to the direct allylic bromination of 3-methylbut-2-en-1-ol with a high degree of regioselectivity for the C2 position would be a significant advancement.

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering an alternative to metal-based catalysts. Chiral secondary amines have been successfully employed as catalysts for the enantioselective α-halogenation of aldehydes and ketones. nih.govrsc.org

For instance, the organocatalytic enantioselective α-bromination of 3-methylbutanal (B7770604) with NBS, followed by reduction, has been shown to produce enantiomerically enriched 2-bromo-3-methylbutan-1-ol. nih.gov This two-step process, involving the oxidation of 3-methylbut-2-en-1-ol to the corresponding aldehyde, followed by organocatalytic bromination and subsequent reduction, could provide a route to chiral this compound, assuming the final reduction step can be performed without affecting the double bond.

Direct organocatalytic allylic bromination of 3-methylbut-2-en-1-ol is a more challenging but highly desirable goal. The development of chiral organocatalysts that can activate the substrate and control the regioselectivity and stereoselectivity of the bromination would represent a significant breakthrough.

Development of Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic routes is a key objective in modern organic chemistry. For the synthesis of this compound, this involves considering factors such as atom economy, the use of environmentally benign reagents and solvents, and the potential for continuous flow processes.

The use of catalytic methods, both metal-based and organocatalytic, is inherently more sustainable than stoichiometric approaches as it reduces waste. The development of recyclable catalysts would further enhance the green credentials of the synthesis. organic-chemistry.org

The use of safer and more environmentally friendly solvents is another important consideration. For example, replacing chlorinated solvents like carbon tetrachloride, often used in NBS brominations, with greener alternatives is a key goal. organic-chemistry.org

Continuous flow chemistry offers several advantages for scalability and safety, particularly for reactions involving hazardous reagents or intermediates. Photochemical brominations, for instance, can be performed more efficiently and safely in flow reactors. rsc.org The development of a continuous flow process for the synthesis of this compound could enable its large-scale production in a more controlled and sustainable manner. The synthesis of Halomon, a preclinical anticancer natural product, highlights the importance of scalable syntheses of halogenated building blocks. nih.gov

Table 2: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Optimized NBS Bromination | Readily available reagents, established methodology. | Poor regioselectivity, potential for side reactions, use of hazardous solvents. |

| Metal-Catalyzed Allylic Bromination | High potential for selectivity, milder reaction conditions. | Catalyst cost and toxicity, need for specific ligand design. |

| Organocatalytic Strategies | Metal-free, potential for high enantioselectivity. | Catalyst loading, development of catalysts for direct allylic bromination. |

| Sustainable/Scalable Routes | Reduced environmental impact, improved safety and efficiency for large-scale production. | Requires significant process development and optimization. |

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For a compound like this compound, a substituted allylic alcohol, several green chemistry strategies could be envisioned for its synthesis.

Atom Economy and Reaction Design: Traditional bromination reactions often utilize reagents like N-bromosuccinimide (NBS) or elemental bromine. While effective, these can lead to the formation of stoichiometric byproducts, thus lowering the atom economy. A greener approach would involve the direct use of bromide salts (e.g., NaBr, KBr) with an in-situ oxidation method, or enzymatic halogenation, which can offer high selectivity and reduce waste.

Use of Safer Solvents and Reagents: The choice of solvent is critical in green synthesis. Replacing hazardous chlorinated solvents (e.g., carbon tetrachloride, chloroform) with more benign alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents would significantly improve the environmental profile of the synthesis. Furthermore, exploring less hazardous brominating agents or developing catalytic systems that can utilize bromide ions directly would be a key area of research.

Catalysis: The development of efficient catalysts is a cornerstone of green chemistry. For the synthesis of this compound, a selective catalytic method for the bromination of the corresponding unsaturated alcohol would be highly desirable. This could involve transition-metal catalysis or biocatalysis using halogenase enzymes. A well-designed catalyst could offer high regio- and stereoselectivity, minimizing the need for protecting groups and purification steps.

A hypothetical comparison of a traditional versus a green synthetic route for a similar allylic bromide is presented below to illustrate the potential improvements.

| Parameter | Traditional Method (e.g., using NBS) | Green Chemistry Approach (Hypothetical) |

| Brominating Agent | N-Bromosuccinimide (NBS) | NaBr with an oxidizing agent/Enzymatic |

| Solvent | Carbon Tetrachloride (CCl4) | Water or a biodegradable solvent |

| Byproducts | Succinimide | Water |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or room temperature |

| Atom Economy | Moderate | High |

Considerations for Large-Scale Synthesis and Industrial Relevance

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound would require careful consideration of several factors to ensure safety, efficiency, and economic viability.

Process Safety and Hazard Management: The handling of brominating agents on a large scale poses significant safety risks. Elemental bromine is highly corrosive and toxic. Therefore, process design must include robust containment measures, emergency response plans, and potentially the use of less hazardous in-situ generation methods for the reactive bromine species. A thorough process hazard analysis (PHA) would be essential to identify and mitigate potential risks.

Reaction Engineering and Optimization: For industrial production, batch reactors are common, but continuous flow reactors offer several advantages, including better heat and mass transfer, improved safety, and more consistent product quality. Optimizing reaction parameters such as temperature, pressure, reactant concentrations, and residence time would be crucial for maximizing yield and throughput.

Downstream Processing and Purification: The isolation and purification of the final product are critical steps in large-scale synthesis. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the physical properties of this compound and its impurities. Minimizing the environmental impact of the purification process, for instance by recycling solvents, is an important consideration.

The following table outlines key considerations for the industrial scale-up of a hypothetical synthesis of this compound.

| Consideration | Key Factors for Industrial Scale-Up |

| Reactor Type | Batch vs. Continuous Flow; Material of construction (corrosion resistance) |

| Process Control | Real-time monitoring of temperature, pressure, and concentration |

| Heat Management | Efficient heat exchange to control exothermic reactions |

| Product Isolation | Development of an efficient extraction and purification strategy |

| Waste Management | Treatment and disposal of byproducts and spent reagents |

| Regulatory Compliance | Adherence to environmental and safety regulations |

Mechanistic Investigations and Chemical Transformations of 2 Bromo 3 Methylbut 2 En 1 Ol

Nucleophilic Substitution Reactions at the Bromine Moiety

The presence of a bromine atom on a double bond in an allylic system makes 2-Bromo-3-methylbut-2-en-1-ol a substrate for various nucleophilic substitution reactions. The reaction mechanism and regioselectivity are highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

Allylic Rearrangements and Regioselectivity (SN1, SN2', SN2)

Nucleophilic substitution on allylic systems can proceed through several mechanistic pathways: SN1, SN2, and the allylic rearrangement pathways, SN1' and SN2'. In the case of this compound, the substitution can occur at the carbon directly attached to the bromine (α-carbon) or at the carbon at the other end of the double bond (γ-carbon), leading to different constitutional isomers.

The SN1 mechanism involves the formation of a carbocation intermediate. For this compound, the departure of the bromide ion would lead to a vinyl cation, which is generally unstable. However, an SN1' mechanism is more plausible, involving the formation of a resonance-stabilized allylic carbocation. This delocalized cation has positive charge distributed over two carbons, allowing the nucleophile to attack at either position. Given the substitution pattern of this compound, the tertiary allylic carbocation would be more stable, favoring nucleophilic attack at the γ-carbon. Reactions proceeding through an SN1 or SN1' pathway are typically favored by polar protic solvents and weaker nucleophiles. libretexts.org

The SN2 mechanism involves a direct backside attack by the nucleophile on the carbon bearing the leaving group. In this compound, the α-carbon is a vinyl carbon, and SN2 reactions at sp2-hybridized carbons are generally disfavored due to the higher energy of the transition state. The SN2' mechanism, however, provides an alternative pathway where the nucleophile attacks the γ-carbon in a concerted fashion, leading to the displacement of the bromide ion and a shift of the double bond. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org The competition between these pathways dictates the regiochemical outcome of the reaction.

| Mechanism | Favored by | Expected Major Product with this compound |

| SN1' | Weak nucleophiles, polar protic solvents | Attack at the γ-carbon (tertiary position) |

| SN2' | Strong, unhindered nucleophiles, polar aprotic solvents | Attack at the γ-carbon (tertiary position) |

Influence of Leaving Group and Nucleophile Characteristics

The nature of the leaving group and the nucleophile are critical in determining the rate and mechanism of nucleophilic substitution reactions. Bromine is a good leaving group, facilitating both unimolecular and bimolecular pathways.

The strength and concentration of the nucleophile play a pivotal role in distinguishing between SN1 and SN2 type reactions. libretexts.org Strong nucleophiles, especially those with a high charge density, will favor the bimolecular SN2' pathway, leading to a faster reaction rate that is dependent on the concentration of both the substrate and the nucleophile. Conversely, weak or neutral nucleophiles, such as water or alcohols, will favor the unimolecular SN1' pathway, where the rate-determining step is the formation of the carbocation.

The regioselectivity of the nucleophilic attack is also influenced by the steric and electronic properties of the nucleophile and the allylic system. Bulky nucleophiles may favor attack at the less sterically hindered carbon of the allylic system.

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of a primary allylic alcohol to an α,β-unsaturated aldehyde is a common transformation in organic synthesis. Reagents such as manganese dioxide (MnO2) and pyridinium chlorochromate (PCC) are known to be effective for this purpose, often requiring anhydrous conditions to prevent overoxidation. sltchemicals.comstackexchange.com The Jones reagent (a solution of chromium trioxide in sulfuric acid) can also be used for the oxidation of allylic alcohols to aldehydes. organic-chemistry.org

To achieve the corresponding α,β-unsaturated carboxylic acid, stronger oxidizing agents or different reaction conditions are necessary. The oxidation of the primary alcohol can proceed through the intermediate aldehyde. Using an excess of a strong oxidizing agent like potassium permanganate (KMnO4) or heating under reflux with an oxidizing agent like Jones reagent will typically lead to the carboxylic acid. wikipedia.org A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by a subsequent oxidation with sodium chlorite (NaClO2) is also a mild and efficient method for this conversion. nih.gov

| Desired Product | Typical Reagents | Key Conditions |

| α,β-Unsaturated Aldehyde | MnO2, PCC, Jones Reagent | Anhydrous conditions, controlled stoichiometry |

| α,β-Unsaturated Carboxylic Acid | KMnO4, Excess Jones Reagent, NaClO2 (two-step) | Stronger oxidizing conditions, presence of water |

Chemo- and Regioselective Oxidations in Complex Systems

In a molecule with multiple functional groups like this compound, chemoselectivity is a key consideration. The goal is to oxidize the alcohol without affecting the vinyl bromide or the double bond. Many of the reagents used for the selective oxidation of allylic alcohols, such as MnO2 and PCC, are known for their chemoselectivity and are unlikely to react with the other functional groups under standard conditions. nih.gov

The development of catalytic oxidation methods is also of significant interest. For instance, systems employing catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a co-oxidant like Mn(OAc)3 have been shown to be highly chemoselective for the oxidation of allylic alcohols. nih.gov Similarly, copper-catalyzed aerobic oxidation presents a greener alternative for the selective oxidation of allylic alcohols. organic-chemistry.org

Reductive Pathways of the Allylic Bromide and Alkene Unsaturation

The reductive transformations of this compound can target either the allylic bromide or the carbon-carbon double bond, or both. The choice of reducing agent and reaction conditions will determine the outcome.

The reduction of the vinyl bromide can be achieved using various hydride reagents. For instance, lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of reducing alkyl halides. bham.ac.uk The regioselectivity of hydride attack on an allylic system can be influenced by the catalyst and reaction conditions. Some organophosphorus catalysts have been shown to catalyze the regioselective reductive transposition of primary allylic bromides. nih.gov

The reduction of the carbon-carbon double bond can be accomplished through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles are commonly used for the hydrogenation of alkenes. rsc.org It is important to consider the potential for chemoselectivity, as some hydrogenation catalysts can also effect the reduction of the carbon-bromine bond. Iron-catalyzed transfer hydrogenation using isopropanol as a hydrogen source offers a method for the reduction of the double bond in allylic alcohols. nih.govacs.org

| Functional Group to be Reduced | Typical Reagents/Methods |

| Allylic Bromide | LiAlH4, Catalytic reductive transposition |

| Alkene Unsaturation | Catalytic Hydrogenation (e.g., Pd/C, H2), Transfer Hydrogenation |

Hydrogenation and Dehalogenation Methodologies

The reduction of α,β-unsaturated brominated alcohols like this compound can be achieved through various methodologies, targeting either the carbon-carbon double bond (hydrogenation) or the carbon-bromine bond (dehalogenation).

Hydrogenation: Catalytic hydrogenation is a primary method for the saturation of the alkene functionality. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction conditions, such as pressure of H₂ and temperature, can be modulated to optimize the reaction rate and selectivity. For allylic alcohols, the choice of catalyst and solvent can also influence the outcome, sometimes leading to hydrogenolysis (cleavage of the C-O bond) as a competing reaction.

Dehalogenation: Dehalogenation involves the removal of the bromine atom. This can be accomplished through several routes:

Reductive Dehalogenation: This method often employs reducing agents that can selectively cleave the C-Br bond. Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) are effective for the radical-mediated reduction of alkyl and vinyl halides. Another approach is the use of active metals, such as zinc dust in acetic acid or sodium in an alcohol solvent.

Catalytic Hydrogenolysis: In some cases, catalytic hydrogenation can also lead to dehalogenation, a process known as hydrogenolysis. This is particularly prevalent with palladium-based catalysts, where the C-Br bond is cleaved and replaced by a C-H bond. This can occur concurrently with or subsequent to the hydrogenation of the double bond, leading to a fully saturated, dehalogenated alcohol.

Stereochemical Outcomes of Reduction Reactions

The stereochemistry of reduction reactions is a critical aspect, determining the three-dimensional structure of the product.

Hydrogenation: The catalytic hydrogenation of alkenes is typically a syn-addition , meaning both hydrogen atoms add to the same face of the double bond. libretexts.org The alkene adsorbs onto the surface of the metal catalyst, and then the hydrogen atoms, also adsorbed on the surface, are delivered to the same side of the C=C bond. libretexts.org For a molecule like this compound, which is prochiral at the double bond, this syn-addition would lead to the formation of a specific stereoisomer of 2-bromo-3-methylbutan-1-ol. Since the starting material is a racemic or achiral alkene, the product will be a racemic mixture of enantiomers if a new stereocenter is formed.

Dehalogenation: The stereochemical outcome of dehalogenation depends heavily on the mechanism.

Radical Dehalogenation (e.g., with Bu₃SnH): This process proceeds through a vinyl radical intermediate. These intermediates are often rapidly inverting or have a low barrier to inversion, which can lead to a mixture of stereoisomers if the radical center is chiral. The stereochemistry of the final product is often determined by the steric and electronic factors governing the final hydrogen atom transfer.

Dissolving Metal Reduction (e.g., Na/NH₃): These reductions can also proceed through radical or anionic intermediates, often resulting in a mixture of stereoisomers.

Catalytic Hydrogenolysis: The stereochemical outcome can be more complex and depends on the catalyst and substrate. It may not always proceed with a clear stereochemical preference.

Electrophilic and Radical Additions to the Carbon-Carbon Double Bond

The electron-rich π-bond of this compound is susceptible to attack by both electrophiles and radicals.

Radical Addition: Radical addition to the double bond occurs via a chain reaction mechanism. It is typically initiated by a radical species, often in the presence of peroxides or UV light. A classic example is the anti-Markovnikov addition of HBr. The bromine radical (Br•) adds to the double bond first to form the more stable carbon radical intermediate, which then abstracts a hydrogen atom from HBr to complete the addition.

Regioselectivity and Stereoselectivity of Addition Reactions

Regioselectivity: This refers to the preference for one direction of bond formation over another, leading to constitutional isomers. masterorganicchemistry.compearson.com

Markovnikov's Rule: In the electrophilic addition of protic acids (like HBr or HCl), the proton typically adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pressbooks.pub For this compound, addition of an electrophile to C3 would generate a tertiary carbocation adjacent to the bromine, whereas addition to C2 would lead to a carbocation on a carbon bearing a hydroxyl group. Carbocation stability is a crucial factor in determining the product outcome. pearson.com

Anti-Markovnikov Addition: This regioselectivity is observed in radical additions of HBr or in hydroboration-oxidation. In the radical addition of HBr, the bromine atom adds to the less substituted carbon to generate the more stable carbon radical. Hydroboration proceeds with the boron atom adding to the less sterically hindered carbon of the double bond. libretexts.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com

Syn-Addition: Both new groups add to the same face of the double bond. Hydroboration is a classic example of a syn-addition. libretexts.org

Anti-Addition: The two new groups add to opposite faces of the double bond. The halogenation of alkenes with Br₂ or Cl₂ is a well-known example of anti-addition, proceeding through a cyclic halonium ion intermediate. masterorganicchemistry.com

Syn and Anti Mixture: Reactions that proceed through a planar carbocation intermediate, such as the addition of HBr, typically result in a mixture of syn and anti products because the nucleophile can attack from either face of the carbocation. masterorganicchemistry.com

| Reaction Type | Regioselectivity | Stereoselectivity | Intermediate |

| Hydrohalogenation (HBr, no peroxides) | Markovnikov | Mixture of syn and anti | Carbocation |

| Halogenation (Br₂) | N/A (identical groups) | Anti | Halonium ion |

| Hydroboration-Oxidation | Anti-Markovnikov | Syn | Concerted addition |

| Radical Addition (HBr, peroxides) | Anti-Markovnikov | Mixture of syn and anti | Carbon radical |

Halogenation and Hydrohalogenation Studies

Hydrohalogenation: The addition of hydrogen halides (HX) to the double bond of this compound is an electrophilic addition. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. pressbooks.pub According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the most stable carbocation. The subsequent attack by the halide ion (X⁻) on the carbocation yields the final product. Due to the planar nature of the carbocation intermediate, the halide can attack from either face, generally leading to a mixture of stereoisomers. masterorganicchemistry.com

Rearrangement Reactions Involving the Unsaturated Brominated Alcohol Skeleton

The carbon skeleton of this compound and related structures can undergo rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. These rearrangements are driven by the formation of a more stable carbocation. The reaction of 2-methylbut-3-en-2-ol with HBr, for example, proceeds through an allylic cation that can be attacked at different positions, leading to rearranged products. stackexchange.com Similarly, the solvolysis of 2-bromo-3-methylbutane involves a carbocation intermediate that is prone to rearrangement to form a more stable tertiary carbocation. pearson.com

Carbocation Rearrangements and Their Driving Forces

Carbocation rearrangements are fundamental processes in organic chemistry that occur to increase the stability of the intermediate. jcu.edu The primary driving force is the thermodynamic stabilization achieved by converting a less stable carbocation into a more stable one (e.g., secondary → tertiary). libretexts.org This occurs through the migration of an adjacent group (with its bonding electrons) to the positively charged carbon.

Two common types of carbocation rearrangements are:

Hydride Shift: The migration of a hydrogen atom with its pair of bonding electrons (a hydride ion, H⁻) to an adjacent carbocation center. libretexts.org This type of shift is preferred over a methyl shift when both are possible, as the migratory aptitude of hydrogen is generally greater. study.com

Methyl Shift (or Alkyl Shift): The migration of a methyl (or other alkyl) group with its bonding electrons to an adjacent carbocation. This occurs when a hydride shift is not possible or when a methyl shift would lead to a significantly more stable carbocation. libretexts.org

In a reaction involving a derivative of the 2-bromo-3-methylbutane skeleton, the initial formation of a secondary carbocation can be followed by a rapid hydride shift from an adjacent carbon to form a more stable tertiary carbocation before the nucleophile attacks. libretexts.org This rearrangement explains the formation of products with a rearranged carbon skeleton. libretexts.org

| Initial Carbocation | Migrating Group | Rearranged Carbocation | Driving Force |

| Secondary | Hydride (H⁻) | Tertiary | Increased Stability |

| Secondary | Methyl (CH₃⁻) | Tertiary | Increased Stability |

Sigmatropic Rearrangements and Other Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful class of transformations in organic chemistry. Among these, sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. While specific studies detailing sigmatropic rearrangements of this compound are not extensively documented in readily available literature, the structural motifs present in the molecule suggest the potential for such reactivity.

One pertinent class of sigmatropic rearrangements is the organic-chemistry.orgmdpi.com-sigmatropic rearrangement. These reactions are common for allylic systems containing a heteroatom. For instance, the organic-chemistry.orgmdpi.com-Wittig rearrangement involves the conversion of an allyl ether to a homoallylic alcohol. organic-chemistry.org This process occurs via a concerted, five-membered cyclic transition state. organic-chemistry.org The general mechanism involves the deprotonation of the carbon adjacent to the ether oxygen, followed by the rearrangement.

While this compound is an alcohol and not an ether, it can be a precursor to substrates for such rearrangements. For example, conversion of the hydroxyl group to an appropriate ether or thioether could open pathways for organic-chemistry.orgmdpi.com-sigmatropic shifts. The stereochemical outcome of such rearrangements is often predictable, with a preference for the formation of the E-alkene product. mdpi.com

Another relevant class of pericyclic reactions includes electrocyclizations and cycloadditions. The vinyl bromide moiety in this compound could potentially participate as a component in cycloaddition reactions, such as Diels-Alder reactions, although its electron-withdrawing nature might influence its reactivity as a diene or dienophile.

Cyclization and Annulation Reactions Facilitated by this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, makes it a potentially valuable substrate for cyclization and annulation reactions. These reactions are fundamental in the construction of cyclic and polycyclic frameworks.

Cyclization Reactions:

Intramolecular cyclization of derivatives of this compound can lead to the formation of various heterocyclic systems. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, displacing the bromide in an intramolecular SN2 or SN2' reaction. The regioselectivity of such a cyclization would depend on the reaction conditions and the conformation of the substrate.

Mercury(II) salts are known to mediate the cyclization of unsaturated alcohols. beilstein-journals.org While not directly applied to this compound in the reviewed literature, this methodology highlights a potential strategy for inducing cyclization in related systems. The general mechanism involves the activation of the double bond by the mercury(II) salt, followed by the intramolecular attack of the nucleophilic hydroxyl group. beilstein-journals.org

Annulation Reactions:

Annulation refers to the formation of a new ring onto a pre-existing molecule. This compound can serve as a building block in annulation strategies. For example, it could function as a four-carbon component in a [4+n] annulation scheme. The vinyl bromide functionality offers a handle for further transformations, such as cross-coupling reactions, to build more complex cyclic systems.

One of the well-known annulation methods is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. youtube.com While the direct application of this compound in a classical Robinson annulation is not straightforward, its functional groups could be modified to create a suitable Michael acceptor or donor for such a sequence.

The following table summarizes hypothetical reaction parameters for the potential transformations of this compound, based on general principles of the discussed reaction types.

| Reaction Type | Reagents/Conditions | Potential Product Type |

| organic-chemistry.orgmdpi.com-Wittig Rearrangement (of a derived ether) | 1. NaH, THF; 2. n-BuLi | Homoallylic alcohol |

| Intramolecular Cyclization | NaH, THF | Oxetane or dihydrofuran derivative |

| Mercury(II)-mediated Cyclization | Hg(OTf)₂, base | Substituted furan or pyran |

| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., butadiene), heat | Substituted cyclohexene |

It is important to note that the successful application of these reactions to this compound would require experimental validation to determine the optimal conditions and to characterize the resulting products. The steric hindrance from the gem-dimethyl group and the electronic effects of the bromine atom would play a significant role in the feasibility and outcome of these transformations.

Applications of 2 Bromo 3 Methylbut 2 En 1 Ol As a Key Synthon in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

While specific, high-profile examples of the use of 2-Bromo-3-methylbut-2-en-1-ol in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor is evident from its chemical structure. The isoprenoid unit is a common motif in a vast array of natural products, and this functionalized C5 building block offers a strategic advantage for introducing this substructure.

The presence of the vinyl bromide allows for a variety of carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Negishi cross-coupling reactions. This enables the connection of the isoprenoid fragment to other complex parts of a target molecule. Simultaneously, the primary alcohol functionality can be used for oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, providing further handles for molecular elaboration.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Functional Group | Potential Reaction | Resulting Functionality |

| Vinyl Bromide | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Substituted alkene |

| Vinyl Bromide | Lithiation followed by addition to an electrophile | Variously substituted isoprenoid unit |

| Primary Alcohol | Oxidation (e.g., with PCC or Dess-Martin periodinane) | α,β-Unsaturated aldehyde |

| Primary Alcohol | Esterification | Ester |

| Primary Alcohol | Conversion to a leaving group (e.g., tosylate) | Site for nucleophilic attack |

Building Block for the Construction of Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The vinyl bromide and the allylic alcohol can participate in intramolecular or intermolecular cyclization reactions to form rings containing oxygen, nitrogen, or other heteroatoms.

For instance, the hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular fashion, potentially leading to the formation of small, strained oxygen-containing rings. More commonly, it can be used in intermolecular reactions where a separate nucleophile displaces the bromide, and the alcohol is subsequently involved in a cyclization step.

Research in this area continues to explore new methodologies for leveraging this synthon in the efficient construction of heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent transformations are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The multiple reactive sites of this compound make it an ideal candidate for inclusion in such processes.

A hypothetical cascade reaction could be initiated at one of the functional groups, for example, a cross-coupling reaction at the vinyl bromide. The newly introduced functionality could then trigger a subsequent intramolecular reaction involving the allylic alcohol, leading to the rapid assembly of a complex molecular scaffold.

While specific, named cascade reactions prominently featuring this compound are not widely reported, the principles of its reactivity suggest significant potential in this area of synthetic chemistry.

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Agrochemicals

The isoprenoid structural unit is a key component in numerous pharmaceuticals and agrochemicals. The ability of this compound to serve as a carrier for this five-carbon fragment makes it a useful intermediate in the synthesis of these commercially important compounds.

For example, in the synthesis of a pharmaceutical agent containing a modified isoprenoid side chain, this compound could be coupled to a core scaffold via its vinyl bromide functionality. The alcohol could then be further manipulated to achieve the desired final structure.

Similarly, in the agrochemical industry, where the biological activity of a compound can be fine-tuned by altering its lipophilic character, the introduction of an isoprenoid moiety from a versatile building block like this compound is a valuable synthetic strategy.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3 Methylbut 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Bromo-3-methylbut-2-en-1-ol provide a complete map of the carbon and hydrogen framework. The expected chemical shifts are influenced by the electronic effects of the substituent groups, namely the hydroxyl (-OH), bromo (-Br), and vinyl groups.

In the ¹H NMR spectrum, the protons of the two methyl groups attached to the double bond are expected to be non-equivalent and would appear as distinct singlets. The methylene protons adjacent to the hydroxyl group would also appear as a singlet, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum would show five distinct signals corresponding to each carbon atom in the molecule. The carbon atoms of the double bond would resonate in the typical alkene region, with the bromine-substituted carbon appearing at a lower field. The carbon bearing the hydroxyl group and the two methyl carbons would have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₃ (A) | ~1.9 (s, 3H) | ~22.0 |

| -CH₃ (B) | ~2.0 (s, 3H) | ~25.0 |

| -CH₂OH | ~4.3 (s, 2H) | ~68.0 |

| -OH | Variable (br s, 1H) | - |

| C=C-Br | - | ~125.0 |

| C=C(CH₃)₂ | - | ~135.0 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

2D NMR Techniques for Connectivity and Stereochemistry Elucidation

To confirm the assignments from 1D NMR and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, long-range couplings might be observed between the methyl protons and the methylene protons across the double bond system, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For derivatives of this compound, NOESY could help determine the stereochemistry around the double bond if different geometric isomers were possible.

Deuterium Labeling Studies for Mechanistic Insights

Deuterium (²H) labeling is a powerful method for tracing the pathways of atoms through chemical reactions and elucidating reaction mechanisms. chemrxiv.orgnih.gov In reactions involving this compound, specific hydrogen atoms can be replaced with deuterium. For instance, if the compound were to undergo a reaction where the hydroxyl proton is abstracted, using a deuterated solvent or reagent could help track this process. By analyzing the products using NMR or mass spectrometry, the location and incorporation of deuterium can be determined, providing insight into bond-forming and bond-breaking steps. chemrxiv.orgnih.gov For example, in studies of reaction mechanisms, replacing a specific C-H bond with a C-D bond can lead to a change in the reaction rate, an effect known as a kinetic isotope effect (KIE). nih.govacs.org The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of the reaction. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition.

For this compound, the molecular formula is C₅H₉BrO. nih.gov The exact mass can be calculated based on the most abundant isotopes of each element. HRMS analysis would yield a measured mass that matches the theoretical exact mass (163.98368 Da) to within a few parts per million (ppm), confirming the molecular formula. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in a characteristic pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units and having nearly equal intensity.

The fragmentation pathway of this compound upon ionization in the mass spectrometer can provide further structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical (•Br): This would result in a relatively stable allylic carbocation [C₅H₉O]⁺.

Loss of a water molecule (H₂O): This is a common fragmentation for alcohols.

Loss of a methyl radical (•CH₃): This would lead to the formation of another carbocation.

Cleavage of the C-O bond: Loss of a •CH₂OH radical.

Table 2: Key Ions in the HRMS Fragmentation of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|

| 163.98 / 165.98 | [M]⁺ (Molecular Ion) | [C₅H₉BrO]⁺ |

| 148.96 / 150.96 | [M - CH₃]⁺ | [C₄H₆BrO]⁺ |

| 85.06 | [M - Br]⁺ | [C₅H₉O]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com They are excellent for identifying the functional groups present in a compound.

For this compound, the key functional groups are the hydroxyl group (-OH), the carbon-carbon double bond (C=C), and the carbon-bromine bond (C-Br). libretexts.org

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹. libretexts.org The broadness is due to intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretch: Absorptions for sp³ C-H bonds (from the methyl and methylene groups) typically appear just below 3000 cm⁻¹. libretexts.org

C=C Stretch: A medium to weak absorption is expected in the 1640-1680 cm⁻¹ region. libretexts.org

C-O Stretch: A strong band for the primary alcohol C-O stretch will appear in the 1050-1150 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond vibration occurs in the fingerprint region, typically between 500-600 cm⁻¹, and may be weak in the IR spectrum but stronger in the Raman spectrum.

Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, as this non-polar bond often gives a strong Raman signal. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are formed)

This compound itself is not a chiral molecule. However, it can serve as a precursor to chiral derivatives through reactions that introduce a stereocenter. For example, an asymmetric epoxidation of the double bond would create a chiral epoxide.

If a chiral derivative is synthesized, chiroptical techniques like Electronic Circular Dichroism (ECD) can be used to determine its enantiomeric excess (ee). encyclopedia.pub ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub

Principle: Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal and opposite manner. This results in ECD spectra that are mirror images of each other. encyclopedia.pub A racemic mixture (50:50 of each enantiomer) will have no ECD signal.

Enantiomeric Excess (ee) Determination: For a sample containing a mixture of enantiomers, the intensity of the ECD signal is directly proportional to the excess of one enantiomer over the other. nih.govnih.gov By comparing the ECD signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated. nih.govutexas.edu This method is highly sensitive and is a powerful tool in asymmetric synthesis. bohrium.com

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Methylbut 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There is currently no available research detailing quantum chemical calculations performed on 2-Bromo-3-methylbut-2-en-1-ol. Such studies, often employing Density Functional Theory (DFT), would be invaluable for understanding the molecule's electronic properties. Key reactivity descriptors that could be determined include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps: These would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis: This could provide insights into charge distribution and the nature of the chemical bonds within the molecule.

Without these calculations, a deep, quantitative understanding of the intrinsic electronic factors governing the reactivity of this compound remains speculative.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Similarly, the scientific literature lacks any studies on molecular dynamics (MD) simulations of this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule and understanding how its structure and dynamics are influenced by its environment. For this compound, MD simulations could reveal:

Preferred conformations: Identifying the most stable three-dimensional arrangements of the molecule.

Rotational barriers: Quantifying the energy required to rotate around single bonds, such as the C-C and C-O bonds.

Solvent effects: Simulating the behavior of the molecule in different solvents to understand how intermolecular interactions affect its conformation and reactivity.

The absence of such research means that the dynamic behavior of this molecule and its interactions with solvents have not been computationally characterized.

Elucidation of Reaction Mechanisms via Transition State Theory and Energy Profile Mapping

While the reactions of similar allylic bromides are discussed in general organic chemistry, specific theoretical studies on the reaction mechanisms of this compound are not available. The application of transition state theory and the mapping of potential energy surfaces would be critical for:

Identifying transition states: Locating the high-energy structures that connect reactants to products.

Calculating activation energies: Determining the energy barriers for potential reactions, such as nucleophilic substitution or elimination.

Mapping reaction pathways: Providing a detailed, energetic landscape of a chemical transformation, which can help in predicting product distributions.

Without these computational investigations, any proposed mechanisms for reactions involving this compound are based on analogy to other systems rather than specific theoretical validation for this molecule.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There are no published studies that focus on the theoretical prediction of the spectroscopic properties of this compound and their comparison with experimental data. Such research would typically involve:

Calculating NMR chemical shifts: Predicting the ¹H and ¹³C NMR spectra to aid in structural elucidation.

Simulating infrared (IR) and Raman spectra: Predicting the vibrational frequencies to help identify functional groups and confirm the molecular structure.

Predicting UV-Vis spectra: Calculating electronic transitions to understand the molecule's absorption of light.

While experimental spectra for this compound may exist in databases, the lack of accompanying theoretical predictions means a valuable opportunity for detailed spectral assignment and structural confirmation has not been realized.

Future Perspectives and Emerging Research Avenues for 2 Bromo 3 Methylbut 2 En 1 Ol Chemistry

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For chiral molecules like 2-Bromo-3-methylbut-2-en-1-ol, where the hydroxyl group is attached to a stereocenter, the development of asymmetric synthesis methodologies is a critical research focus. Current strategies for the asymmetric synthesis of analogous allylic alcohols often involve catalytic enantioselective reactions.

Future research is anticipated to focus on the development of novel chiral catalysts and protocols tailored for the enantioselective synthesis of this compound and its derivatives. This includes the exploration of transition-metal-catalyzed asymmetric hydrogenations, epoxidations, and dihydroxylations of suitable precursors. Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful and environmentally benign alternative to metal-based catalysts. The application of chiral Brønsted acids or bases, and aminocatalysis could pave the way for highly enantioselective routes to this compound.

A significant challenge lies in controlling the regioselectivity and stereoselectivity of reactions involving the allylic bromide functionality. Research into substrate-controlled and catalyst-controlled diastereoselective reactions will be crucial. The development of methods for the kinetic resolution of racemic this compound, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, also represents a promising avenue.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Methodology | Potential Chiral Catalyst/Reagent | Expected Outcome |

| Asymmetric Dihydroxylation | AD-mix-β, AD-mix-α | Enantiomerically enriched diol precursor |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, DET | Enantiopure epoxy alcohol intermediate |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a prochiral ketone |

| Organocatalytic Michael Addition | Chiral amines or thioureas | Asymmetric formation of a C-C bond |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. softecks.insemanticscholar.orgrsc.orgrsc.orgresearchgate.net The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a significant future perspective. Given that many halogenation reactions are highly exothermic and involve hazardous reagents, flow reactors provide a safer and more efficient environment due to their high surface-area-to-volume ratio, which allows for precise temperature control. rsc.org

Automated synthesis platforms, which combine robotics with flow chemistry systems, can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives of this compound. This would accelerate the discovery of new compounds with desirable properties. Future research will likely focus on developing robust and reliable flow protocols for the synthesis of this compound, including the in-situ generation and use of reactive intermediates. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes.

Table 2: Comparison of Batch vs. Flow Synthesis for Halogenated Compounds

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to better thermal control |

| Scalability | Challenging to scale up | Readily scalable by running for longer times |

| Reaction Control | Less precise control over parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable | High reproducibility |

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The application of enzymes in the synthesis and transformation of this compound is a promising area of future research. Enzymes such as lipases, proteases, and alcohol dehydrogenases could be employed for the enantioselective synthesis or resolution of this chiral alcohol. nih.gov

For instance, lipases are known to catalyze the enantioselective acylation or deacylation of racemic alcohols, providing a route to enantiomerically pure forms of this compound and its esters. nih.gov Directed evolution and protein engineering techniques can be used to develop novel enzyme variants with enhanced activity, stability, and selectivity for this specific substrate. Furthermore, the use of whole-cell biocatalysts could offer a cost-effective and operationally simple approach. The exploration of oxidoreductases for the stereoselective reduction of a corresponding ketone precursor is another viable strategy.

Table 3: Potential Enzymatic Transformations for this compound

| Enzyme Class | Transformation | Potential Benefit |

| Lipase | Kinetic resolution via enantioselective acylation | Access to both enantiomers in high purity |

| Alcohol Dehydrogenase | Asymmetric reduction of a prochiral ketone | Direct synthesis of one enantiomer |

| Halohydrin Dehalogenase | Formation of an epoxide from the halohydrin | Introduction of new functional groups |

| Cytochrome P450 | Hydroxylation or epoxidation at other positions | Generation of diverse derivatives |

Design of Novel Functional Materials Utilizing this compound as a Scaffold

The unique combination of a primary alcohol, a vinyl bromide, and a tertiary carbon center makes this compound an attractive building block for the design of novel functional materials. The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The primary alcohol provides a handle for esterification, etherification, or conversion to other functional groups.

Future research in this area could focus on the synthesis of polymers and dendrimers incorporating the this compound scaffold. These materials could exhibit interesting properties for applications in electronics, optics, or as smart materials. For example, the incorporation of this unit into polymer backbones could influence properties such as thermal stability, flame retardancy, and refractive index. Furthermore, the development of liquid crystals, organogels, and other soft materials based on derivatives of this compound is a largely unexplored but potentially fruitful research direction. The ability to precisely control the stereochemistry of the alcohol center could also lead to the development of chiral polymers with unique chiroptical properties.

Table 4: Potential Applications of Functional Materials Derived from this compound

| Material Type | Potential Application | Key Functional Group Utilized |

| Specialty Polymers | Flame retardants, high refractive index materials | Vinyl bromide |

| Chiral Liquid Crystals | Optical switches, displays | Chiral alcohol center |

| Functionalized Dendrimers | Drug delivery, catalysis | Both alcohol and bromide |

| Cross-linked Gels | Smart materials, sensors | Both alcohol and double bond |

常见问题

What methodologies are recommended for optimizing the synthesis of 2-bromo-3-methylbut-2-en-1-ol while minimizing byproduct formation?

Level : Basic

Methodological Answer :

Synthesis routes often involve bromination of 3-methylbut-2-en-1-ol or elimination reactions of vicinal dihalides. Key parameters include:

- Temperature control : Maintain ≤0°C during bromination to avoid over-halogenation .

- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize the allylic carbocation intermediate.

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via GC-MS (retention time comparison) and -NMR (integration of allylic proton signals at δ 5.2–5.5 ppm) .

How can stereochemical outcomes in this compound derivatives be analyzed experimentally?

Level : Advanced

Methodological Answer :

The compound’s double bond geometry (E/Z isomerism) and bromine substitution pattern influence reactivity. To resolve stereochemistry:

- X-ray crystallography : Determine crystal packing and bond angles (e.g., compare with Acta Crystallographica data for brominated indole analogs) .

- Chiral chromatography : Use a Chiralpak® column with heptane/isopropanol to separate enantiomers.

- NOESY NMR : Identify spatial proximity between the bromine atom and methyl group protons to confirm configuration .

What are the challenges in utilizing this compound as a substrate in palladium-catalyzed cross-coupling reactions?

Level : Advanced

Methodological Answer :

The allylic bromide’s reactivity can lead to side reactions (e.g., β-hydride elimination). Mitigation strategies include:

- Catalyst selection : Use Pd(PPh) with bulky ligands to suppress undesired pathways.

- Base optimization : Test weak bases (e.g., KCO) to avoid dehydrohalogenation.

- Kinetic monitoring : Track reaction progress via in situ IR spectroscopy to identify intermediates .

How can thermal stability and decomposition pathways of this compound be characterized?

Level : Basic

Methodological Answer :

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to detect mass loss events (e.g., HBr elimination at ~150°C).

- Differential scanning calorimetry (DSC) : Identify exothermic decomposition peaks.

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict bond dissociation energies and degradation products .

What mechanistic insights govern the regioselectivity of this compound in electrophilic addition reactions?

Level : Advanced

Methodological Answer :

The compound’s conjugated system directs electrophiles to the less substituted carbon. Experimental approaches include:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates.

- Competition experiments : React with Br/HO to assess preference for 1,2- vs 1,4-addition.

- Theoretical studies : Perform NBO analysis to evaluate charge distribution in the transition state .

How can researchers evaluate the environmental fate and toxicity of this compound?

Level : Advanced

Methodological Answer :

- Aquatic toxicity assays : Expose Daphnia magna to LC concentrations (OECD 202 guidelines).

- Biodegradation studies : Monitor via HPLC for metabolite formation (e.g., 3-methylbut-2-en-1-ol).

- In silico prediction : Use EPI Suite™ to estimate bioaccumulation potential and persistence .

What spectroscopic techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- -NMR : Identify vinyl protons (δ 5.2–5.5 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad).

- -NMR : Confirm bromine’s deshielding effect (C-Br at δ 70–80 ppm).

- IR spectroscopy : Detect O-H stretch (~3400 cm) and C-Br vibration (~600 cm) .

How is this compound applied in the synthesis of complex natural products?

Level : Advanced

Methodological Answer :

The compound serves as a diene precursor in Diels-Alder reactions. Case studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。